1-[(1S,2S)-2-methylcyclopropyl]ethanone
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Overview
Description
1-[(1S,2S)-2-methylcyclopropyl]ethanone is a chemical compound with the molecular formula C6H10O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,2S)-2-methylcyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to yield the desired ethanone. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S,2S)-2-methylcyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-[(1S,2S)-2-methylcyclopropyl]ethanone has found applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(1S,2S)-2-methylcyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[(1R,2R)-2-methylcyclopropyl]ethanone: A stereoisomer with different spatial arrangement of atoms.
Cyclopropyl methyl ketone: A simpler analog lacking the methyl group on the cyclopropyl ring.
2-methylcyclopropanecarboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of the ethanone moiety.
Uniqueness: 1-[(1S,2S)-2-methylcyclopropyl]ethanone stands out due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems .
Properties
IUPAC Name |
1-[(1S,2S)-2-methylcyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAGYCTZLEZON-NJGYIYPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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